molecular formula C10H8O2 B1361143 6-Methylchromone CAS No. 38445-23-7

6-Methylchromone

Cat. No. B1361143
CAS RN: 38445-23-7
M. Wt: 160.17 g/mol
InChI Key: HTXQVFXXVXOLCF-UHFFFAOYSA-N
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Description

6-Methylchromone is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .


Synthesis Analysis

6-Methylchromone may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .


Molecular Structure Analysis

The molecular formula of 6-Methylchromone is C10H8O2 . The InChIKey is HTXQVFXXVXOLCF-UHFFFAOYSA-N . The canonical SMILES is CC1=CC2=C (C=C1)OC=CC2=O .


Chemical Reactions Analysis

A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides at ambient temperature . When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methylchromone is 160.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

  • Cytotoxicity and Cancer Research :

    • A study on chromones, including derivatives of 6-Methylchromone, found that certain compounds exhibited moderate cytotoxicity against cancer cell lines, hinting at their potential application in cancer research (Xu et al., 2009).
  • Photovoltaic and Material Science :

    • Derivatives of 6-Methylchromone have been used in the development of novel materials for photovoltaic devices, demonstrating their relevance in material science and renewable energy research (Halim et al., 2018).
  • Chemical Synthesis and Reactivity Studies :

    • Research has explored the chemical transformations of 6-Methylchromone under various conditions, providing insights into its reactivity and potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).
  • Biological Evaluation :

    • Studies have described the synthesis, reactions, and biological evaluation of Methylchromones, highlighting their significance in medicinal chemistry (Ibrahim et al., 2010).
  • Cosmetic Applications :

    • The biological activities of natural ingredients including Dihydroxy Methylchromone have been investigated for cosmetic applications, indicating their potential use in skincare and cosmetic products (Carola et al., 2010).
  • Antiviral Research :

    • Chromone derivatives, including 6-Methylchromone, have shown inhibitory effects against hepatitis B virus (HBV) in vitro, suggesting their application in antiviral research (Sun et al., 2012).
  • Anti-Inflammatory Applications :

    • Compounds related to 6-Methylchromone have been isolated from various plants and tested for anti-inflammatory activities, indicating their potential therapeutic applications in treating inflammatory diseases (Feng et al., 2019).

Future Directions

The three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has been investigated in the absence of any catalyst or using a basic catalyst . This research could provide new insights for scientists working in related fields .

properties

IUPAC Name

6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQVFXXVXOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953444
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylchromone

CAS RN

314041-54-8, 38445-23-7
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
MA Ibrahim, NM El‐Gohary - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… In the present work, we aimed to study the chemical behavior of 6-methylchromone-3-… pathway via the reaction of 2-amino-6-methylchromone-3-carboxaldehyde (4) with malononitrile …
Number of citations: 26 onlinelibrary.wiley.com
M Abdel‐Megid, MA Ibrahim, Y Gabr… - Journal of …, 2013 - Wiley Online Library
Some new triazolo[1,5‐a]pyridines, pyrido[1,2‐b][1,2,4]triazines, and pyrido[1,2‐b][1,2,4]triazepines incorporating 6‐methylchromone moiety were prepared from the reaction of 1,6‐…
Number of citations: 21 onlinelibrary.wiley.com
MA Ibrahim, NM El‐Gohary… - Journal of Heterocyclic …, 2016 - Wiley Online Library
New series of heteroannulated chromeno[2,3‐b]pyridines were easily and efficiently synthesized from DBU‐catalyzed condensation of 2‐amino‐6‐methylchromone‐3‐carboxaldehyde …
Number of citations: 22 onlinelibrary.wiley.com
N Popovics-Tóth, TDT Bao, Á Tajti, B Mátravölgyi… - ACS …, 2022 - ACS Publications
… No reaction occurred when 3-formyl-6-methylchromone and secondary phosphine oxides were reacted with aromatic amines in the absence of any catalyst. Applying a basic catalyst, …
Number of citations: 1 pubs.acs.org
H Flores, A Ximello, EA Camarillo, P Amador - Journal of Thermal …, 2014 - Springer
… No reports were found for the enthalpy of formation of 6-methylchromone-2-carboxylic acid (… Table 3 Results of combustion experiments for 6-methylchromone-2-carboxylic acid at T = …
Number of citations: 3 link.springer.com
SR Salpage, MD Smith, LS Shimizu - Journal of Chemical Crystallography, 2016 - Springer
… the non-covalent interactions within the lattices of chromone, 6-methylchromone, 6-methoxychromone, 6-… H-bonds and aryl-stacking interactions are distinct in 6-methylchromone and 6-…
Number of citations: 10 link.springer.com
DC Ilies, E Pahontu, S Shova, R Georgescu, N Stanica… - Polyhedron, 2014 - Elsevier
… In the present paper we report the synthesis and characterization of a new thiosemicarbazone derived from 3-formyl-6-methylchromone (HL) and also the study of the chelating behavior …
Number of citations: 36 www.sciencedirect.com
MA Ibrahim, NM El-Gohary, SS Ibrahim… - Chemistry of Heterocyclic …, 2015 - Springer
… The present work was aiming at studying the chemical reactivity of 6-methylchromone-3-carbonitrile (1) towards some carbon nucleophiles under basic conditions using 1,8-diazabicyclo…
Number of citations: 8 link.springer.com
M Ibrahim, NM El-Gohary - Heterocycles, 2021 - 193.227.20.57
Reaction of 6-methylchromone-3-carbonitrile (1) with acetylacetone under basic conditions afforded 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]- pyridin-5-one (2) which utilized as a …
Number of citations: 4 193.227.20.57
M Abdel-Megid, M Ahmed Ibrahim… - 15th International …, 2011 - pdfs.semanticscholar.org
Some new nitrogen bridge-head pyrido [1, 2-b][1, 2, 4] triazepines incorporating 6-methylchromone moiety have been synthesized from the reaction of 1, 6-diamino-4-(6-methyl-4-oxo-…
Number of citations: 2 pdfs.semanticscholar.org

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